Des(carbamimidoyl) carbamoyl zanamivir
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Des(carbamimidoyl) carbamoyl zanamivir is a derivative of zanamivir, an antiviral agent known for its efficacy against influenza viruses. This compound is an experimental small molecule that has shown potential in various scientific research applications .
Preparation Methods
The synthesis of des(carbamimidoyl) carbamoyl zanamivir involves multiple steps, starting from the basic structure of zanamivirOne common method involves the use of protective groups to ensure selective reactions at desired positions on the molecule . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Des(carbamimidoyl) carbamoyl zanamivir undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the molecule. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Hydrolysis: This reaction involves the cleavage of chemical bonds by the addition of water.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Des(carbamimidoyl) carbamoyl zanamivir has a wide range of scientific research applications, including:
Mechanism of Action
Des(carbamimidoyl) carbamoyl zanamivir exerts its effects by inhibiting the neuraminidase enzyme, which is essential for the release of new viral particles from infected cells. By binding to the active site of neuraminidase, the compound prevents the cleavage of sialic acid residues on the surface of host cells, thereby blocking viral replication and spread . The molecular targets and pathways involved include the neuraminidase protein and the sialic acid cleavage pathway .
Comparison with Similar Compounds
Des(carbamimidoyl) carbamoyl zanamivir is similar to other neuraminidase inhibitors, such as:
Zanamivir: The parent compound, known for its efficacy against influenza A and B viruses.
Oseltamivir: Another neuraminidase inhibitor used for the treatment and prevention of influenza.
Laninamivir: A long-acting neuraminidase inhibitor with similar antiviral properties.
Peramivir: An intravenous neuraminidase inhibitor used for severe influenza infections.
Compared to these compounds, this compound may offer unique advantages in terms of its chemical stability, reactivity, and potential for use in novel drug formulations .
Properties
CAS No. |
179531-53-4 |
---|---|
Molecular Formula |
C12H19N3O8 |
Molecular Weight |
333.29 g/mol |
IUPAC Name |
(2R,3R,4S)-3-acetamido-4-(carbamoylamino)-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid |
InChI |
InChI=1S/C12H19N3O8/c1-4(17)14-8-5(15-12(13)22)2-7(11(20)21)23-10(8)9(19)6(18)3-16/h2,5-6,8-10,16,18-19H,3H2,1H3,(H,14,17)(H,20,21)(H3,13,15,22)/t5-,6+,8+,9+,10+/m0/s1 |
InChI Key |
RSHDMYDLVOUXOO-UFGQHTETSA-N |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H](C=C(O[C@H]1[C@@H]([C@@H](CO)O)O)C(=O)O)NC(=O)N |
Canonical SMILES |
CC(=O)NC1C(C=C(OC1C(C(CO)O)O)C(=O)O)NC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.